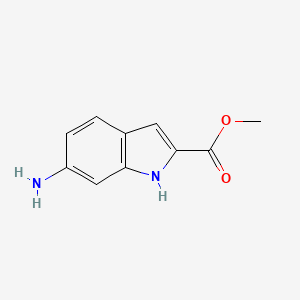
Methyl 6-amino-1H-indole-2-carboxylate
Übersicht
Beschreibung
Methyl 6-amino-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are known for their presence in natural products and pharmaceuticals. The compound is a derivative of indole with an amino group at the sixth position and a carboxylate ester at the second position. This structure makes it a versatile intermediate for the synthesis of various biologically active molecules and pharmaceuticals.
Synthesis Analysis
The synthesis of methyl indole derivatives has been explored in several studies. For instance, the synthesis of 1-methyl-1H-indole-3-carboxylates has been achieved using cross-dehydrogenative coupling, employing copper(II) as a catalyst in the presence of tert-butyl hydroperoxide . Another study reports the regioselective dibromination of methyl indole-3-carboxylate to produce methyl 5,6-dibromoindole-3-carboxylate, which can be further processed to access the parent 5,6-dibromoindole . Additionally, the synthesis of N-substituted indole-3-carboxylic acid derivatives has been efficiently performed via Ullmann-type intramolecular arylamination .
Molecular Structure Analysis
Spectroscopic methods such as FT-IR, FT-Raman, UV, 1H, and 13C NMR have been employed to characterize the molecular structure of related methyl indole derivatives. For example, methyl 5-methoxy-1H-indole-2-carboxylate has been studied using these techniques to explore its electronic nature and fundamental modes of vibrations . Computational studies, including density functional theory (DFT), have been used to investigate the electronic structure, hydrogen bonding, and spectral features of methyl 1H-indol-5-carboxylate .
Chemical Reactions Analysis
Methyl 6-amino-1H-indole-2-carboxylate can undergo various chemical reactions to form different derivatives. Reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides lead to the formation of 5H-pyrimido[5,4-b]indole derivatives . These reactions demonstrate the compound's reactivity and potential for creating diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl indole derivatives have been compared and analyzed in several studies. For instance, the 6-deaza derivative of coenzyme PQQ, methyl 4,5-dihydro-4,5-dioxobenz[g]indole-2-carboxylate, has been synthesized and its properties compared to related compounds . The reactivity of methyl 5-methoxy-1H-indole-2-carboxylate has been investigated using chemical descriptors and molecular electrostatic potential (MEP) analysis, identifying both positive and negative centers of the molecule . The non-linear optical (NLO) properties of these molecules have also been studied, providing insights into their potential applications in materials science.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
- Scientific Field: Pharmacology
- Application Summary: Indole derivatives, including Methyl 6-amino-1H-indole-2-carboxylate, have been investigated for their antiviral properties . Specifically, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Anticancer Immunomodulators
- Scientific Field: Oncology
- Application Summary: Indole derivatives, including Methyl 6-amino-1H-indole-2-carboxylate, have been used as tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
Antibacterial Agents
- Scientific Field: Microbiology
- Application Summary: Indole derivatives, including Methyl 6-amino-1H-indole-2-carboxylate, have been used as antibacterial agents .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
Inhibitor of Botulinum Neurotoxin
- Scientific Field: Pharmacology
- Application Summary: Indole derivatives have been used as inhibitors of botulinum neurotoxin .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
CB2 Cannabinoid Receptor Ligands
- Scientific Field: Pharmacology
- Application Summary: Indole derivatives have been used as CB2 cannabinoid receptor ligands .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
Inhibitors of Hepatitis C Virus NS5B Polymerase
- Scientific Field: Virology
- Application Summary: Indole derivatives have been used as inhibitors of hepatitis C virus NS5B polymerase .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
ITK Inhibitors
- Scientific Field: Pharmacology
- Application Summary: Indole derivatives have been used as ITK inhibitors .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
Inhibitors with Histamine H1-blocking Activity
- Scientific Field: Pharmacology
- Application Summary: Indole derivatives have been used as inhibitors with histamine H1-blocking activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
Reactant for Total Synthesis of (±)-Dibromophakellin and Analogs
- Scientific Field: Organic Chemistry
- Application Summary: Indole derivatives have been used as reactants for the total synthesis of (±)-dibromophakellin and analogs .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
Safety And Hazards
Zukünftige Richtungen
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They have been investigated for their potential as biologically active compounds for the treatment of various disorders . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Eigenschaften
IUPAC Name |
methyl 6-amino-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEIRKHMARZIRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622138 | |
| Record name | Methyl 6-amino-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-1H-indole-2-carboxylate | |
CAS RN |
167027-30-7 | |
| Record name | Methyl 6-amino-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

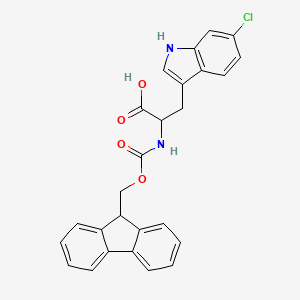
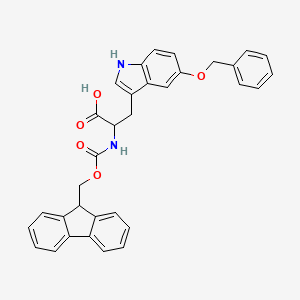
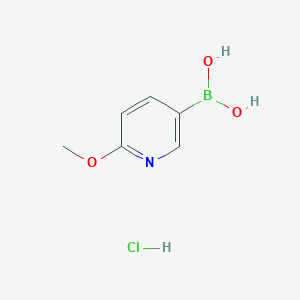
![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)
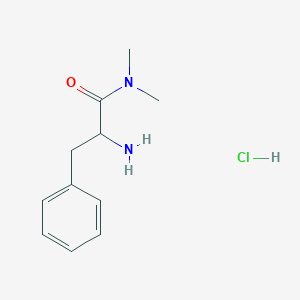
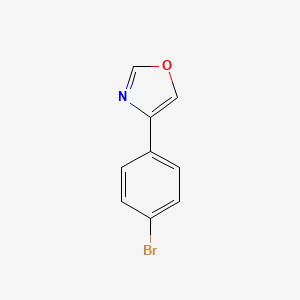
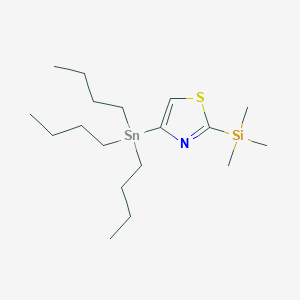
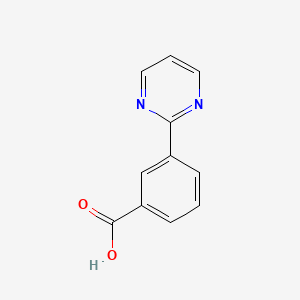
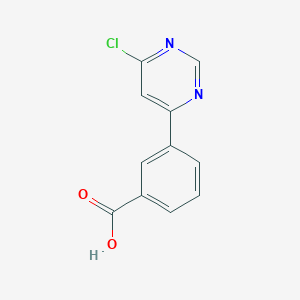
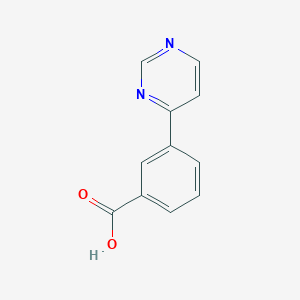
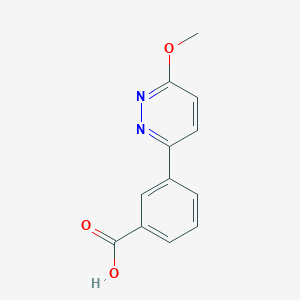

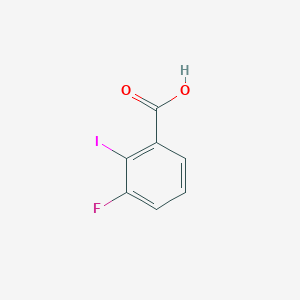
![1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine](/img/structure/B1322166.png)